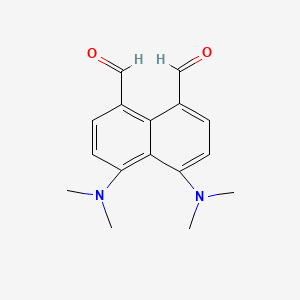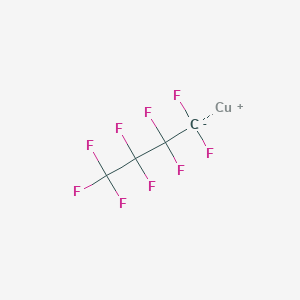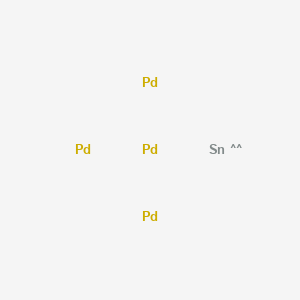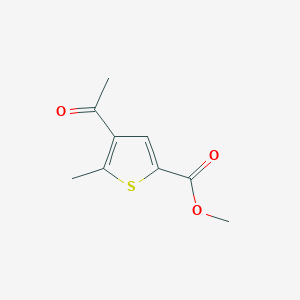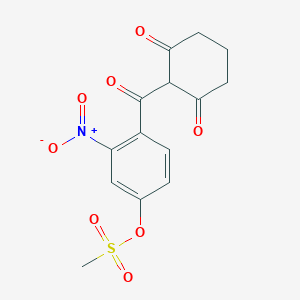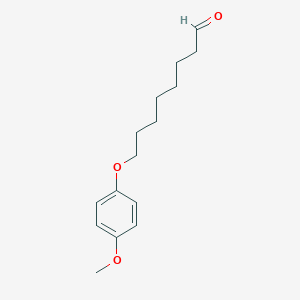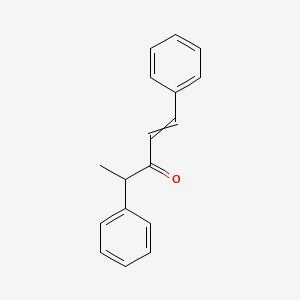![molecular formula C11H9N3 B14286007 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 134858-12-1](/img/structure/B14286007.png)
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azidobicyclo[441]undeca-1,3,5,7,9-pentaene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the larger family of bicyclo[44
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the azidation of a precursor bicyclic compound. The reaction conditions often require the use of azide sources such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction: Reducing agents such as LiAlH₄ or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted bicyclic compounds.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene largely depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved would vary based on the specific application, such as targeting specific biomolecules in bioconjugation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the azide group.
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with an azide group at a different position.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A compound with an oxygen atom in the bicyclic structure.
Uniqueness
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the azide group at the 7-position, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for versatile chemical transformations, making this compound valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
134858-12-1 |
|---|---|
Molekularformel |
C11H9N3 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-azidobicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C11H9N3/c12-14-13-11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2 |
InChI-Schlüssel |
JCDHWZWJHVCBNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C1C(=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
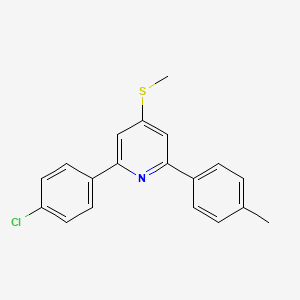
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
